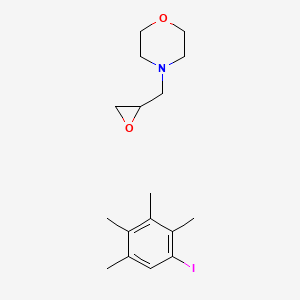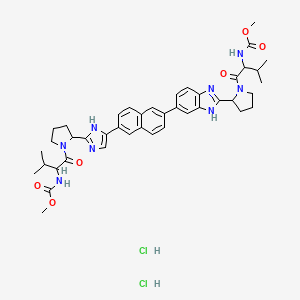
Ravidasvir hydrochloride (PPI-668)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ravidasvir dihydrochloride is a potent antiviral compound primarily investigated for its efficacy against chronic hepatitis C virus infections. It is classified as an NS5A inhibitor, which means it targets the non-structural protein 5A of the hepatitis C virus, playing a crucial role in viral replication and assembly . Ravidasvir dihydrochloride has shown promising results in clinical trials, particularly when used in combination with other antiviral agents like sofosbuvir .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ravidasvir dihydrochloride involves multiple steps. One method includes the following steps :
- Reacting a compound of formula B4 with bis(pinacolato)diboron under the catalysis of palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane complex to generate a compound of formula B5.
- Reacting a compound of formula C2 with B5 under the same catalyst to generate a compound of formula C3.
- Removing a protective group from the compound of formula C3 using a hydrochloric acid-ethanol solution to obtain a compound of formula C4.
- Reacting the compound of formula C4 with MOC-L-valine in the presence of HOPO to generate a compound of formula C5.
- Salifying and crystallizing the compound of formula C5 using the hydrochloric acid-ethanol solution to obtain ravidasvir dihydrochloride.
Industrial Production Methods: The industrial production of ravidasvir dihydrochloride follows similar synthetic routes but is optimized for large-scale production. The use of HOPO as a condensing agent reduces the generation of isomer by-products, and a recrystallization purification method is employed to ensure high yield and purity .
化学反应分析
Types of Reactions: Ravidasvir dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Condensation Reactions: Used in the synthesis process to form larger molecules from smaller ones.
Common Reagents and Conditions:
Palladium(II) chloride bis(diphenylphosphino)ferrocene dichloromethane complex: Used as a catalyst in the synthesis.
Hydrochloric acid-ethanol solution: Used for deprotection and crystallization steps.
Major Products: The primary product of these reactions is ravidasvir dihydrochloride, with high purity achieved through recrystallization .
科学研究应用
Ravidasvir dihydrochloride has several scientific research applications:
Medicine: It is primarily used in the treatment of chronic hepatitis C virus infections.
Pharmacokinetics Studies: Research on the pharmacokinetics of ravidasvir dihydrochloride helps understand its absorption, distribution, metabolism, and excretion in the body.
Drug Development: It serves as a model compound for developing new antiviral agents targeting the hepatitis C virus.
作用机制
Ravidasvir dihydrochloride exerts its antiviral effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. This protein is essential for viral replication and assembly. By binding to NS5A, ravidasvir dihydrochloride disrupts these processes, leading to a reduction in viral load . The combination with sofosbuvir, which inhibits the NS5B polymerase, results in a synergistic effect, further enhancing the antiviral activity .
相似化合物的比较
Daclatasvir: Another NS5A inhibitor used in the treatment of hepatitis C.
Ledipasvir: Also an NS5A inhibitor with a similar mechanism of action.
Comparison: Ravidasvir dihydrochloride is unique due to its high efficacy in combination therapies and its potential for lower production costs, making it more accessible in low-and-middle-income countries . Unlike some other NS5A inhibitors, ravidasvir dihydrochloride has shown a high cure rate even in hard-to-treat cases .
属性
分子式 |
C42H52Cl2N8O6 |
|---|---|
分子量 |
835.8 g/mol |
IUPAC 名称 |
methyl N-[1-[2-[5-[6-[2-[1-[2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride |
InChI |
InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H |
InChI 键 |
JYLMWUZJMRNMDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


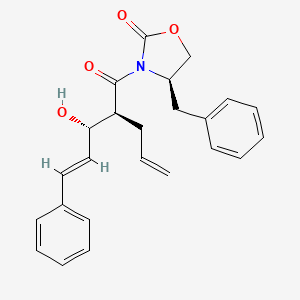
![Ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B15198195.png)
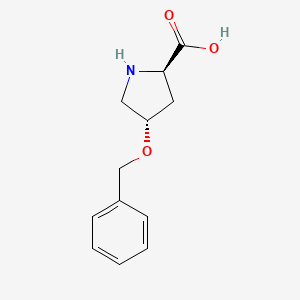
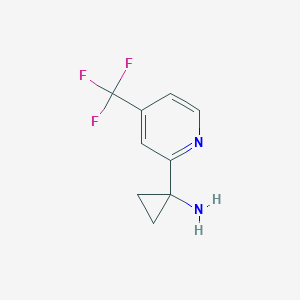
![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
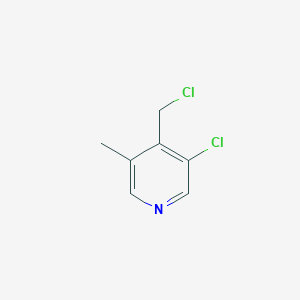
![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)
![Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B15198241.png)
![N-[(2R,3S,4R)-1,3,5-trihydroxy-4-(hydroxymethoxy)pentan-2-yl]acetamide](/img/structure/B15198242.png)
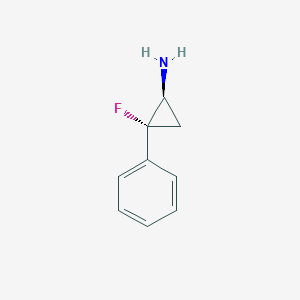
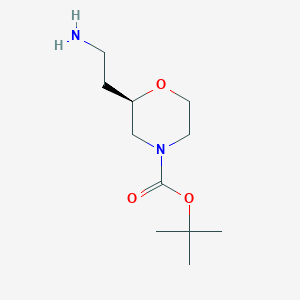
![[2-(Morpholin-4-yl)cyclohexyl]methanamine](/img/structure/B15198270.png)
